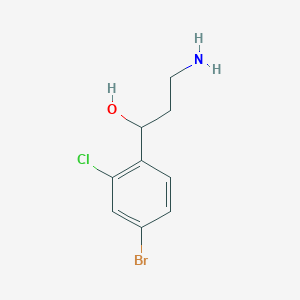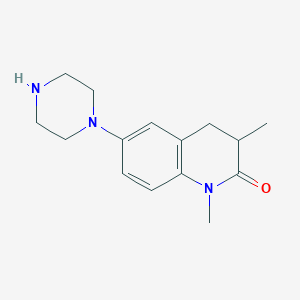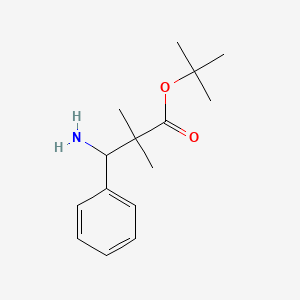
Tert-butyl 3-amino-2,2-dimethyl-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-amino-2,2-dimethyl-3-phenylpropanoate is an organic compound with the molecular formula C15H23NO2. It is a clear, colorless liquid with a molecular weight of 249.35 g/mol . This compound is often used in advanced research and synthesis due to its unique blend of reactivity and selectivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-2,2-dimethyl-3-phenylpropanoate typically involves the reaction of tert-butyl 3-amino-2,2-dimethylpropylcarbamate with appropriate reagents under controlled conditions . One common method involves the use of potassium tert-butoxide in tetrahydrofuran, followed by the addition of benzoyl chloride at low temperatures . The reaction is carried out under a nitrogen atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-amino-2,2-dimethyl-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
Tert-butyl 3-amino-2,2-dimethyl-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It is involved in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 3-amino-2,2-dimethyl-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its reactivity is influenced by the presence of the tert-butyl and phenyl groups, which can stabilize transition states and intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 3-amino-2,2-dimethylpropylcarbamate: Similar in structure but lacks the phenyl group.
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Contains a hydroxyl group instead of an amino group.
2-(N-Tert-butoxycarbonylamino)-3-methylpyridine: Similar in reactivity but has a pyridine ring instead of a phenyl group.
Uniqueness
Tert-butyl 3-amino-2,2-dimethyl-3-phenylpropanoate is unique due to its combination of tert-butyl, amino, and phenyl groups, which confer distinct reactivity and selectivity. This makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
180264-32-8 |
|---|---|
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
tert-butyl 3-amino-2,2-dimethyl-3-phenylpropanoate |
InChI |
InChI=1S/C15H23NO2/c1-14(2,3)18-13(17)15(4,5)12(16)11-9-7-6-8-10-11/h6-10,12H,16H2,1-5H3 |
Clé InChI |
QLOQBYGNOWCIRH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C)(C)C(C1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13244189.png)
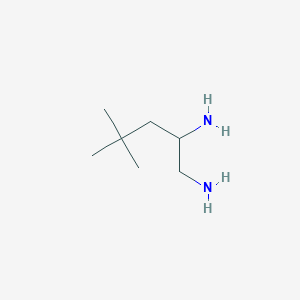
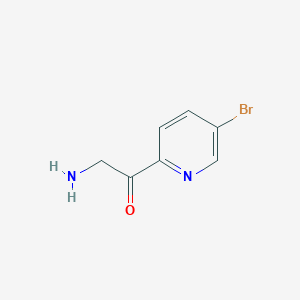
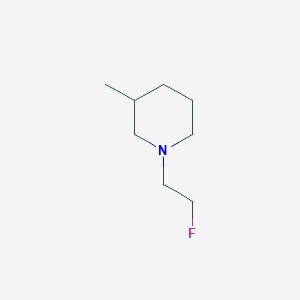
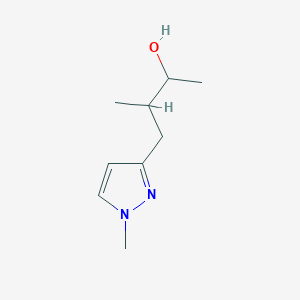
![3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid](/img/structure/B13244221.png)
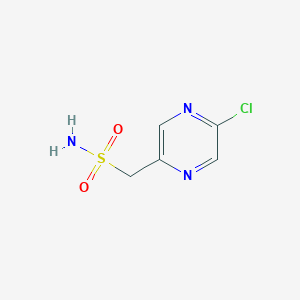
![tert-Butyl N-[4-(3-methylphenyl)-4-oxobutyl]carbamate](/img/structure/B13244226.png)
![tert-Butyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13244230.png)
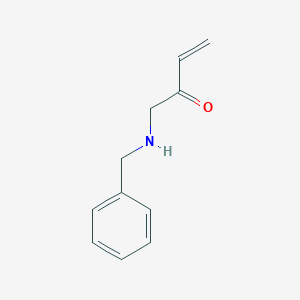

![2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol](/img/structure/B13244264.png)
